EGFR Kinase Inhibitory Activity: 4-yl Isomer Active, 2-yl Isomer Inactive
The 4-substituted isomer 3-(morpholin-4-yl)propanamide demonstrates measurable EGFR tyrosine kinase inhibition, whereas no EGFR inhibitory activity is reported for the 2-substituted isomer 3-(morpholin-2-yl)propanamide . This indicates a strict positional requirement for EGFR engagement, highlighting that the compounds are not functionally interchangeable in kinase-targeted applications.
| Evidence Dimension | EGFR tyrosine kinase inhibition |
|---|---|
| Target Compound Data | No inhibition reported |
| Comparator Or Baseline | 3-(Morpholin-4-yl)propanamide inhibits EGFR; prevents EGF binding and downstream MAPK phosphorylation |
| Quantified Difference | Qualitative: active vs. inactive |
| Conditions | In vitro EGFR kinase assay; cellular proliferation assay (details not fully disclosed by vendor) |
Why This Matters
For EGFR-targeted projects, the 4-yl isomer is the active chemotype; the 2-yl isomer should be selected only when chiral specificity or a distinct target profile is required.
